2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzyl chloride with 2-ethylsulfonylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon can be used for the reduction of the nitro group.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures to proceed efficiently.
Major Products Formed
Reduction: 2-(ethylsulfonyl)-1-(4-aminobenzyl)-1H-benzo[d]imidazole
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used
Cyclization: Complex heterocyclic compounds with potential biological activities
Scientific Research Applications
2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole
- 2-(ethylsulfonyl)-1-(4-aminobenzyl)-1H-benzo[d]imidazole
- 2-(ethylsulfonyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole
Uniqueness
2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole is unique due to the presence of both the ethylsulfonyl and nitrobenzyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethylsulfonyl-1-[(4-nitrophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-5-3-4-6-15(14)18(16)11-12-7-9-13(10-8-12)19(20)21/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGUBIXXCKKCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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